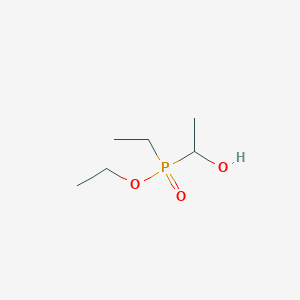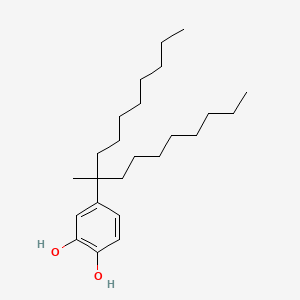![molecular formula C9H10N4O4 B14619119 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 59068-37-0](/img/structure/B14619119.png)
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione typically involves the formation of the imidazole ring followed by the introduction of the pyrrolidine-2,5-dione moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha-halo ketones: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above. These methods typically require optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Catalytic hydrogenation: This method involves the reduction of nitro groups to amines using hydrogen gas and a metal catalyst.
Continuous flow synthesis: This method involves the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The imidazole ring can undergo reduction to form imidazolines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrogen gas and metal catalysts: Used for the reduction of nitro groups.
Strong acids and bases: Used for the deprotonation and protonation of the imidazole ring.
Electrophiles: Used for substitution reactions on the imidazole ring.
Major Products Formed
Amines: Formed from the reduction of nitro groups.
Imidazolines: Formed from the reduction of the imidazole ring.
Substituted imidazoles: Formed from substitution reactions on the imidazole ring.
科学的研究の応用
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione has various scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Materials Science: This compound is used in the development of functional materials, such as dyes for solar cells and other optical applications.
Biological Research: This compound is used as a probe to study biological processes and molecular interactions.
作用機序
The mechanism of action of 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity . The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules . The pyrrolidine-2,5-dione moiety can interact with proteins and nucleic acids, affecting their structure and function .
類似化合物との比較
Similar Compounds
Metronidazole: An imidazole derivative with antibacterial and antiprotozoal properties.
Tinidazole: An imidazole derivative with similar properties to metronidazole.
Omeprazole: A substituted imidazole used as a proton pump inhibitor.
Uniqueness
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is unique due to its combination of an imidazole ring and a pyrrolidine-2,5-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
59068-37-0 |
|---|---|
分子式 |
C9H10N4O4 |
分子量 |
238.20 g/mol |
IUPAC名 |
1-[2-(4-nitroimidazol-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H10N4O4/c14-8-1-2-9(15)12(8)4-3-11-5-7(10-6-11)13(16)17/h5-6H,1-4H2 |
InChIキー |
IPWXAQRIIIEAMD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CCN2C=C(N=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
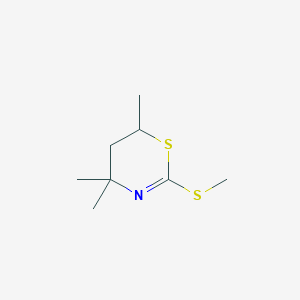
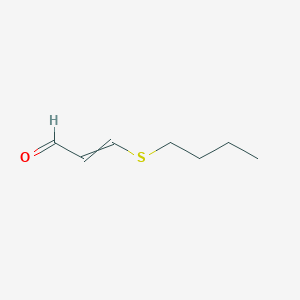
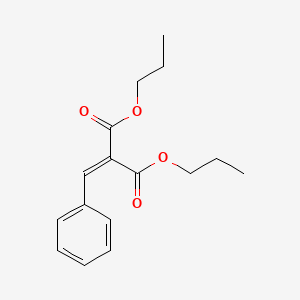
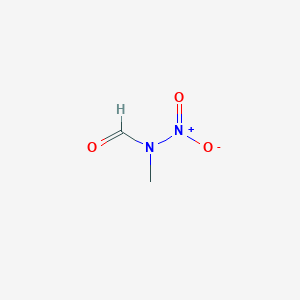
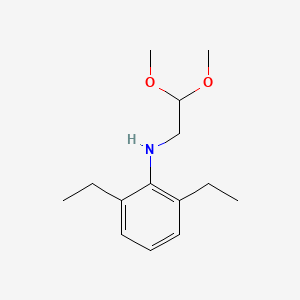
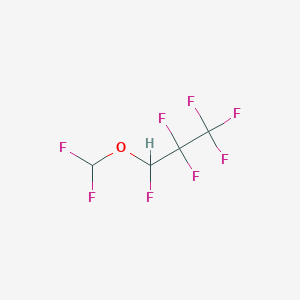
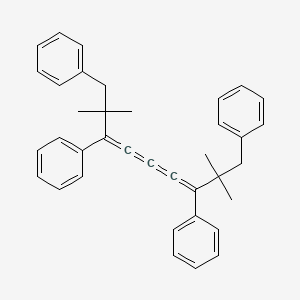
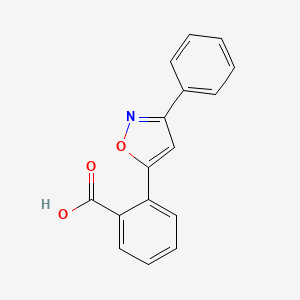

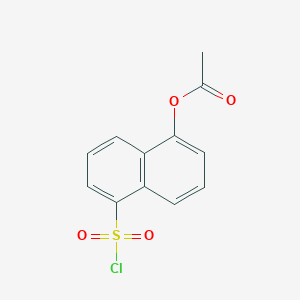
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
